Methyl 5-Amino-2-Methylbenzoate CAS number 18595-12-5 properties
Methyl 5-Amino-2-Methylbenzoate CAS number 18595-12-5 properties
An In-depth Technical Guide to Methyl 5-Amino-2-Methylbenzoate
CAS Number: 18595-12-5
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, safety information, and applications of Methyl 5-Amino-2-Methylbenzoate. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
Methyl 5-Amino-2-Methylbenzoate is an aromatic organic compound that typically appears as a white to off-white or pale brown to red crystalline solid.[1][2] It serves as a versatile intermediate in the synthesis of various pharmaceuticals, dyes, and other complex organic molecules.[2][3] Its solubility in organic solvents like methanol is good, while it has limited solubility in water.[1][2]
Table 1: Physicochemical Properties of Methyl 5-Amino-2-Methylbenzoate
| Property | Value | Reference |
| CAS Number | 18595-12-5 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | methyl 5-amino-2-methylbenzoate | [1] |
| Appearance | White to Orange/Amber/Dark Red Solid/Powder | [3][4] |
| Melting Point | 39 - 44 °C | [3][4] |
| Boiling Point | 285.4 - 348.8 °C (Predicted/Calculated) | [1][3] |
| Density | 1.132 g/cm³ (Predicted) | [1][3] |
| Solubility | Soluble in Methanol | [1][4] |
| InChI Key | JNPZKGOLYSCSEL-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=C(C=C1)N)C(=O)OC | [1] |
Spectroscopic Data
The structural identity of Methyl 5-Amino-2-Methylbenzoate is confirmed by various spectroscopic techniques. The key spectral data are summarized below.
Table 2: Spectroscopic Data for Methyl 5-Amino-2-Methylbenzoate
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.11 (d, 1H, J = 2.5 Hz), 6.97 (d, 1H, J = 8.1 Hz), 6.69 (dd, 1H, J = 2.5 and 8.1 Hz), 3.82 (s, 3H), 3.64 (s, 2H), 2.43 (s, 3H) | [1] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 168.1, 144.1, 132.3, 129.8, 129.5, 118.8, 116.7, 51.6, 20.6 | [1] |
| Mass Spec. (EI) | m/z 165.20 [M]⁺ | [1] |
| HRMS (EI) | Calculated for C₉H₁₁NO₂ [M]⁺: 165.0790, Found: 165.0787 | [1] |
| Infrared (IR) | Key absorptions expected for N-H (amine), C=O (ester), and aromatic C-H stretches. Aromatic CH vibrations are typically observed above 3040 cm⁻¹, while methyl group vibrations occur below this value. | [5] |
Synthesis and Experimental Protocols
Methyl 5-Amino-2-Methylbenzoate is not commonly synthesized in a single step. A standard and effective method involves a two-step process: the esterification of the corresponding nitro-substituted carboxylic acid, followed by the reduction of the nitro group.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate (Esterification)
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol).
-
Reagents: Add anhydrous methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methyl-5-nitrobenzoate, which can be used in the next step without further purification if purity is sufficient.
Step 2: Synthesis of Methyl 5-Amino-2-Methylbenzoate (Reduction)
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Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the crude Methyl 2-methyl-5-nitrobenzoate (from Step 1) in ethanol (200 mL).
-
Reagents: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (62.3 g, 276 mmol).
-
Reaction: Heat the mixture to reflux and stir vigorously for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the mixture until the pH is approximately 7-8. This will precipitate tin salts.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure Methyl 5-Amino-2-Methylbenzoate.
Applications and Biological Relevance
Methyl 5-Amino-2-Methylbenzoate is a key building block for more complex molecules, particularly in the pharmaceutical industry. While the compound itself may not have direct biological activity, it is a precursor to pharmacologically active agents.
A notable example is its role as a potential precursor to the core structure of Chartarin , the aglycone of the potent antitumor and antibiotic natural product, Chartreusin .[3][6] Chartreusin and its derivatives exhibit significant cytotoxic activities against various human cancer cell lines, including colon, pancreatic, breast, and ovarian cancers.[3]
The primary mechanisms of action for Chartreusin-type compounds are:
-
DNA Intercalation: The planar aromatic structure allows the molecule to insert itself between the base pairs of DNA, disrupting its structure and function.[3][5]
-
Topoisomerase II Inhibition: These compounds can inhibit the enzyme topoisomerase II, which is crucial for managing DNA tangles during replication and transcription.[3][5] Inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).
-
Reactive Oxygen Species (ROS) Generation: Some studies suggest an alternative mechanism involving the generation of ROS, which causes oxidative stress and cellular damage.[5]
RNA-sequencing analyses on cells treated with Chartreusin derivatives have implicated several key cellular pathways, including the Hippo signaling pathway , which is a critical regulator of cell proliferation and apoptosis.[5]
Safety and Handling
Methyl 5-Amino-2-Methylbenzoate is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
GHS Pictogram: GHS07 (Exclamation Mark)
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
- 1. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 6. Chartarin (CAS 34170-23-5) - For Research Use Only [benchchem.com]
